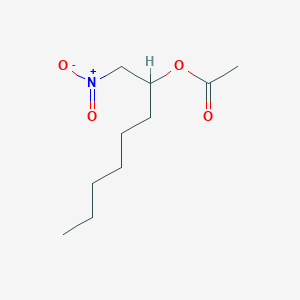
1-Nitrooctan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrooctan-2-yl acetate is an organic compound characterized by the presence of a nitro group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrooctan-2-yl acetate can be synthesized through the esterification of 1-nitrooctan-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrooctan-2-yl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 1-nitrooctan-2-ol and acetic acid in the presence of aqueous acid or base.
Substitution: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Reduction: 1-Amino-octan-2-yl acetate.
Hydrolysis: 1-Nitrooctan-2-ol and acetic acid.
Substitution: Various substituted nitro derivatives.
Scientific Research Applications
1-Nitrooctan-2-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitrooctan-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The acetate ester group can be hydrolyzed, releasing acetic acid and the corresponding alcohol, which may further participate in metabolic pathways.
Comparison with Similar Compounds
1-Nitrooctane: Lacks the acetate ester group, making it less reactive in esterification reactions.
2-Nitrooctane: Similar structure but with the nitro group on a different carbon, leading to different reactivity and applications.
1-Nitrooctan-2-ol: The alcohol precursor to 1-nitrooctan-2-yl acetate, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and an acetate ester, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5469-20-5 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-nitrooctan-2-yl acetate |
InChI |
InChI=1S/C10H19NO4/c1-3-4-5-6-7-10(8-11(13)14)15-9(2)12/h10H,3-8H2,1-2H3 |
InChI Key |
WGLPWYQGGICBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


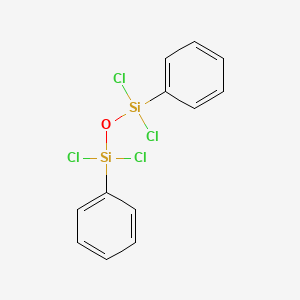
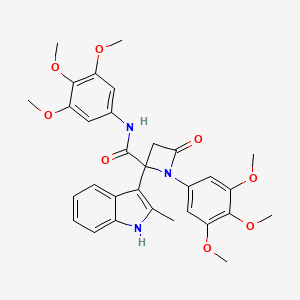
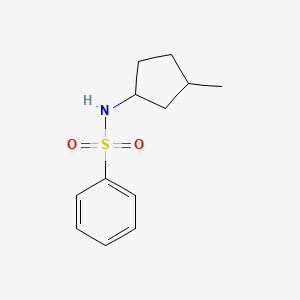
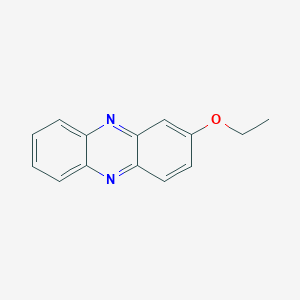
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)

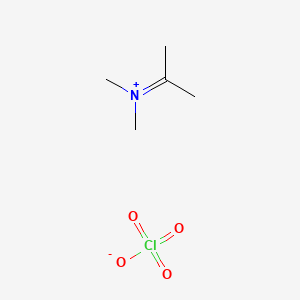
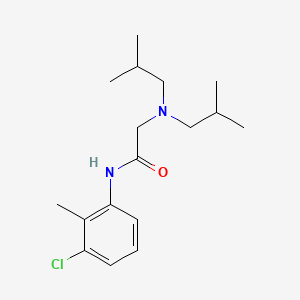
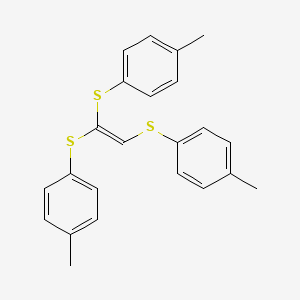

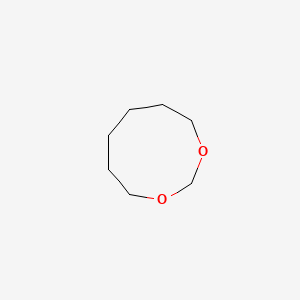

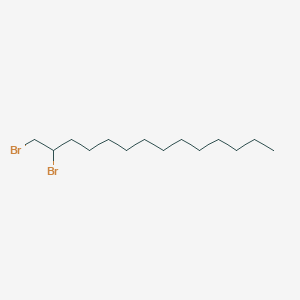
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
